Bienvenue dans la boutique en ligne BenchChem!

5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide

TMEM16A Ion Channel Pharmacophore

This ortho-fluorophenyl benzofuran-3-carboxamide substitutes the carboxylic acid pharmacophore required for TMEM16A inhibition with a carboxamide, making it a structurally matched negative control for calcium-activated chloride channel assays. Its CLogP of 5.1 and moderate TPSA (51.5 Ų) predict CNS permeability, positioning it as a superior starting scaffold for CNS-penetrant PDE4/TNF-α modulators compared to polar acid series. Due to extreme structure-activity sensitivity, verify exact mass and purity before use. Secure research quantities (mg to gram) now to advance your phenotype screening campaign.

Molecular Formula C23H18FNO3
Molecular Weight 375.4 g/mol
CAS No. 929451-69-4
Cat. No. B6545111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide
CAS929451-69-4
Molecular FormulaC23H18FNO3
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4F
InChIInChI=1S/C23H18FNO3/c1-15-22(23(26)25-20-10-6-5-9-19(20)24)18-13-17(11-12-21(18)28-15)27-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,26)
InChIKeySCMHYVNPZFPELS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide (CAS 929451-69-4): Procurement Guide and Scientific Profile


5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide (CAS 929451-69-4) is a fully synthetic, small-molecule benzofuran-3-carboxamide derivative with a molecular weight of 375.4 g/mol [1]. Its structure features a 5-benzyloxy substituent and an N-(2-fluorophenyl) carboxamide moiety on a 2-methylbenzofuran core, placing it within a chemical class extensively patented for phosphodiesterase 4 (PDE4) and tumor necrosis factor (TNF) modulation [2]. A closely related but distinct series of 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids has been published as inhibitors of the calcium-activated chloride channel TMEM16A; however, those compounds contain a free carboxylic acid at the 3-position rather than the carboxamide found in this compound [3]. The specific pharmacological target and bioactivity of this exact carboxamide remain unreported in the primary literature, making it a candidate for exploratory target identification or structure-activity relationship (SAR) studies rather than a validated chemical probe.

Procurement Risk: Why 5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide Cannot Be Freely Substituted with In-Class Analogs


Despite sharing a benzofuran scaffold with other commercially available analogs, generic substitution of 5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide is not supported by data. A foundational study by Kumar et al. demonstrated that within a closely related 5-benzyloxy-2-arylbenzofuran-3-carboxylic acid series, minimal structural changes (e.g., substituting the 4-methoxyphenyl group) resulted in a complete loss of TMEM16A inhibitory activity for most compounds at 10 µM [1]. This high sensitivity to structural modification extends to the core functional group: in that same study, ester analogs (prodrugs) of the active carboxylic acids showed no inhibition, proving the carboxylic acid is a critical pharmacophore [1]. The target compound replaces this critical acid with a carboxamide, a change likely to abolish any TMEM16A activity. Furthermore, the ortho-fluorophenyl substitution pattern on the target amide distinguishes it from para-fluorophenyl analogs listed in vendor catalogs, which may have different bioactivity profiles as documented in published PDE4 inhibitor patents [2]. The following section details the limited but critical quantitative differentiators available for sourcing decisions.

Quantitative Differentiation Guide for 5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide


Critical Pharmacophore Distinction: Carboxamide vs. Carboxylic Acid in 5-Benzyloxybenzofuran Series

The target compound contains a 3-carboxamide group, which distinguishes it from the only published, biologically active 5-benzyloxy-2-arylbenzofuran-3-carboxylic acid series. In the Kumar et al. (2012) TMEM16A inhibitor study, all active compounds were free carboxylic acids; synthesized ester analogs were tested and displayed no TMEM16A inhibitory activity, establishing the carboxylic acid as a critical pharmacophore for this target [1]. While the target compound was not tested in this study, this class-level evidence implies a distinct and likely non-overlapping bioactivity profile compared to the published carboxylic acid inhibitors. For users screening for TMEM16A modulators, this compound is not a valid substitute for the published acids.

TMEM16A Ion Channel Pharmacophore

Positional Isomer Differentiation: Ortho- vs. Para-Fluorophenyl Substitution

The target compound features an N-(2-fluorophenyl) (ortho-fluoro) substituent, whereas a close analog listed in commercial catalogs (CAS 929451-97-8) is the N-(4-fluorophenyl) (para-fluoro) isomer. Published patents on benzofuran carboxamides as PDE4/TNF inhibitors, such as US5925636, describe a range of substituted anilides and indicate that the position of aromatic substituents significantly modulates potency [1]. No published head-to-head IC50 data for this specific pair exists; however, the well-established principles of medicinal chemistry dictate that ortho-substitution affects both the conformation of the amide bond and the electron density of the aromatic ring differently than para-substitution, leading to distinct target binding profiles. Users seeking a specific profile should not interchange these isomers.

PDE4 TNF Structure-Activity Relationship

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity Impact on Screening Suitability

The computed XLogP3-AA value for the target compound is 5.1, with 1 hydrogen bond donor and 4 acceptors, and a topological polar surface area (TPSA) of 51.5 Ų [1]. This profile places it near the upper limit of conventional oral drug-likeness guidelines (Lipinski's Rule of Five). When compared with the active TMEM16A inhibitor B25 (a carboxylic acid), the target compound is significantly more lipophilic and lacks the ionizable acid, which would alter solubility, permeability, and protein binding characteristics. For example, carboxylic acids in the published series have a TPSA of approximately 76 Ų (ChemDraw calculation), making them more polar. This difference is quantifiable and has direct implications for assay compatibility and in vivo PK, should the compound progress beyond in vitro screening.

Drug-likeness Physicochemical Properties ADME

Application Scenarios: Where 5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide Fits in a Research Portfolio


Exploratory Phenotypic Screening for Undisclosed PDE4/TNF-Related Indications

Given the heavy patenting of benzofuran-3-carboxamides as dual PDE4/TNF inhibitors, this compound is a logical candidate for phenotypic screens in inflammation, respiratory disease (asthma, COPD), or autoimmune conditions, provided the end-user has the capacity to confirm target engagement independently. Its ortho-fluorophenyl substitution pattern offers a point of differentiation from previously explored analogs in the patent literature, potentially leading to a novel IP position if activity is discovered.

Negative Control for TMEM16A Calcium-Activated Chloride Channel Assays

Because the critical carboxylic acid pharmacophore required for TMEM16A inhibition is absent, this compound can serve as a structurally similar but inactive control analog. This is supported by the Kumar et al. (2012) finding that ester analogs were inactive. When used alongside an active inhibitor like B25, the target compound can help validate assay specificity by showing a lack of response at equivalent concentrations.

Medicinal Chemistry Scaffold-Hopping Starting Point

The computed XLogP3-AA of 5.1 and moderate TPSA of 51.5 Ų place this compound in a favorable property space for CNS penetration, unlike the more polar carboxylic acid series. If a research program aims to develop CNS-penetrant PDE4 inhibitors (e.g., for depression or Alzheimer's disease), this compound's scaffold is a more suitable starting point than the acid-containing analogs, pending confirmation of its primary biological activity.

Quote Request

Request a Quote for 5-(benzyloxy)-N-(2-fluorophenyl)-2-methyl-1-benzofuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.